
(4'-tert-Butylbiphenyl-4-yl)oxoacetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group substituted with a tert-butyl group and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetate typically involves the esterification of 4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: 4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-(tert-butyl)-[1,1’-biphenyl]-4-yl ethanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to form the corresponding carboxylic acid and alcohol. The biphenyl group can interact with hydrophobic pockets in proteins, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar biphenyl structure but lacks the ester functional group.
Bis(2,4-di-tert-butylphenyl)phosphate: Contains tert-butyl groups and a biphenyl structure but has a phosphate group instead of an ester.
Uniqueness
Ethyl 2-(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetate is unique due to the combination of its ester functional group and biphenyl structure, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C20H22O3 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
ethyl 2-[4-(4-tert-butylphenyl)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C20H22O3/c1-5-23-19(22)18(21)16-8-6-14(7-9-16)15-10-12-17(13-11-15)20(2,3)4/h6-13H,5H2,1-4H3 |
InChI-Schlüssel |
PCJWSYQVFHKDOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B13988691.png)
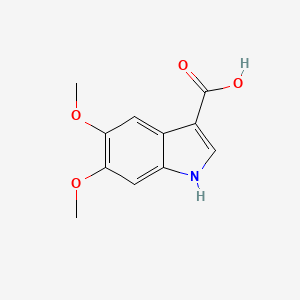
![5,7-Dihydrofuro[3,4-b]pyridine](/img/structure/B13988702.png)
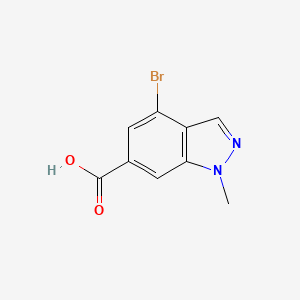
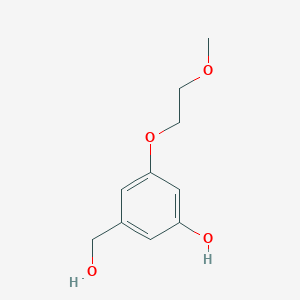
![benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13988716.png)

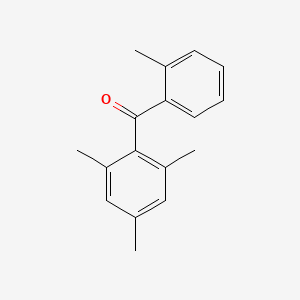
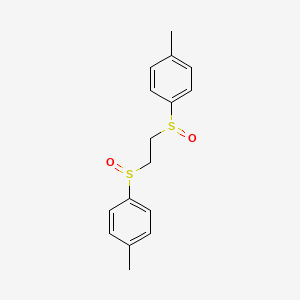
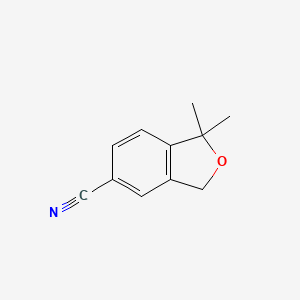
![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)

![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)
